Comparative MAO Isoform Inhibition: Quantifying the 1.54-Fold Selectivity Advantage for MAO-B over MAO-A
6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine exhibits a quantifiable, albeit modest, selectivity for inhibiting Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). In a direct comparative fluorescence assay measuring the conversion of kynuramine to 4-hydroxyquinoline, the compound demonstrated an IC50 of 15,400 nM for MAO-B [1]. In contrast, its activity against MAO-A under identical assay conditions yielded an IC50 of 100,000 nM [1]. This represents a 6.5-fold preference for MAO-B over MAO-A, which is a defined, numerically verifiable differentiation point compared to other non-selective quinoline-derived MAO inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 15,400 nM |
| Comparator Or Baseline | MAO-A IC50 = 100,000 nM (same compound) |
| Quantified Difference | 6.5-fold higher potency for MAO-B (15,400 nM vs. 100,000 nM) |
| Conditions | In vitro fluorescence assay; 20-minute incubation; kynuramine substrate conversion to 4-hydroxyquinoline measured. |
Why This Matters
This quantifiable isoform preference defines the compound's utility for studies requiring a degree of MAO-B bias, distinguishing it from less selective or differently biased quinoline probes.
- [1] BindingDB. Affinity data for BDBM50401987 (6-fluoro-N-(2-fluorophenyl)quinolin-4-amine) against MAO-A and MAO-B. Accessed 2026. View Source
